molecular formula C10H10FNO2 B119006 Allyl 3-amino-4-fluorobenzoate CAS No. 153774-39-1

Allyl 3-amino-4-fluorobenzoate

Cat. No. B119006
M. Wt: 195.19 g/mol
InChI Key: SNZWNIMUYPJNCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allyl 3-amino-4-fluorobenzoate, also known as AFAB, is a chemical compound that has gained significant attention in scientific research. It has a molecular weight of 195.19 . The compound is a liquid at room temperature .


Synthesis Analysis

The synthesis of allylic amines, such as Allyl 3-amino-4-fluorobenzoate, can be achieved via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides . This method is remarkably simple, shows broad functional-group tolerance, and facilitates the synthesis of drug-like allylic amines that are not readily accessible by other methods .


Molecular Structure Analysis

The IUPAC name for this compound is allyl 3-amino-4-fluorobenzoate . The InChI code for this compound is 1S/C10H10FNO2/c1-2-5-14-10 (13)7-3-4-8 (11)9 (12)6-7/h2-4,6H,1,5,12H2 .


Chemical Reactions Analysis

Allyl amines are used in post-labeling of nucleic acids by fluorescence detection in microarray . They are reactive with N-Hydroxysuccinimide ester group which helps attach a fluorescent dye to the primary amino group on the nucleotide .


Physical And Chemical Properties Analysis

Allyl 3-amino-4-fluorobenzoate is a liquid at room temperature . It has a molecular weight of 195.19 . The compound should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Herbicidal Activity

The research by Liu Chang-chun (2006) focused on the synthesis of 3-Chloro-4-fluorobenzoylthiourea, a compound related to Allyl 3-amino-4-fluorobenzoate, demonstrating good herbicidal activity. This highlights the potential of fluorinated compounds in agricultural applications (Liu Chang-chun, 2006).

Alzheimer's Disease Treatment

Kamila Czarnecka et al. (2017) designed, synthesized, and evaluated tetrahydroacridine derivatives with fluorobenzoic acid moiety as multifunctional agents for Alzheimer's disease treatment. Their work underscores the therapeutic potential of fluorinated compounds in neurodegenerative diseases (Kamila Czarnecka et al., 2017).

Enantioselective Synthesis

Hua-Chen Lin et al. (2016) developed a highly enantioselective allylic C-H alkylation reaction of allylarenes with pyrazol-5-ones, facilitated by a chiral palladium complex and chiral Brønsted acid. This work contributes to the field of asymmetric synthesis, offering pathways to chiral N-heterocycles with potential pharmaceutical applications (Hua-Chen Lin et al., 2016).

Antifungal Activity

Guang-Fang Xu et al. (2007) studied novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives, prepared by cyclization of 2-amino-5-fluorobenzoic acid, showing significant antifungal activities. Their findings suggest the usefulness of fluorinated compounds in developing new antifungal agents (Guang-Fang Xu et al., 2007).

Safety And Hazards

The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

prop-2-enyl 3-amino-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2/c1-2-5-14-10(13)7-3-4-8(11)9(12)6-7/h2-4,6H,1,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZWNIMUYPJNCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C1=CC(=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl 3-amino-4-fluorobenzoate

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